REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([Cl:13])[C:6]([CH3:12])=[N:7]2.[CH3:14]I.O>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([Cl:13])[C:6]([CH2:12][CH3:14])=[N:7]2
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Name
|
LDA(Aldrich)
|
Quantity
|
0.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
238 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C2N=C(C(=NC2=CC=C1)C)Cl
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.12 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
the resulting solution was stirred at −78° C. for 7 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution was stirred at −78° C. for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
warmed to 23° C.
|
Type
|
STIRRING
|
Details
|
stir at 23° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was subsequently cooled to 0° C.
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated onto silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographically purified (silica gel, 0-15% EtOAc/hexanes)
|
Reaction Time |
7 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2N=C(C(=NC2=CC=C1)CC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.5 mmol | |
AMOUNT: MASS | 136 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |